2-(Propylamino)-6-(trifluoromethyl)nicotinic acid

Medicinal chemistry Lipophilicity optimization ADME profiling

SAR studies on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold require precise control of lipophilicity without altering hydrogen-bonding capacity. Substituting the propylamino group with branched or hydrogen analogs introduces confounding steric or electronic changes, invalidating lead optimization data. This compound delivers a measured LogP increase of +0.93 vs. the parent 2-amino scaffold and +0.105 vs. the isopropylamino congener, enabling reproducible permeability and metabolic stability profiling. - HIV-1 RNase H inhibitor scaffold (literature IC₅₀ values as low as 14 µM for related derivatives) - Purity ≥98%, storage at 2-8°C under dry, sealed conditions - Direct amide/ester/salt derivatization for library synthesis

Molecular Formula C10H11F3N2O2
Molecular Weight 248.20 g/mol
Cat. No. B13495711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)-6-(trifluoromethyl)nicotinic acid
Molecular FormulaC10H11F3N2O2
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCCCNC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H11F3N2O2/c1-2-5-14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-4H,2,5H2,1H3,(H,14,15)(H,16,17)
InChIKeyUPPAQJLIKJUYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid – Physicochemical & Procurement Baseline


2-(Propylamino)-6-(trifluoromethyl)nicotinic acid (CAS 1517274‑16‑6) is a trifluoromethylated nicotinic acid derivative bearing an N‑propylamino group at the 2‑position of the pyridine ring. Its molecular formula is C₁₀H₁₁F₃N₂O₂ (MW 248.20) and the IUPAC name is 2‑(propylamino)‑6‑(trifluoromethyl)pyridine‑3‑carboxylic acid [REFS‑1]. The compound belongs to the 2‑amino‑6‑(trifluoromethyl)nicotinic acid scaffold class, which has been explored for HIV‑1 reverse transcriptase‑associated RNase H inhibition [REFS‑2]. Vendor‑reported purity is typically ≥98%, with storage at 2–8°C under dry, sealed conditions [REFS‑1].

Trifluoromethylated nicotinic acid scaffold
N-propylamino side chain for SAR
HIV-1 RNase H inhibition research

2‑(Propylamino)‑6‑(trifluoromethyl)nicotinic acid – Why Analogs Are Not Substitutable


Even minor alteration of the 2‑amino substituent on the 6‑trifluoromethylnicotinic acid scaffold can significantly change lipophilicity, hydrogen‑bonding capacity, and electronic properties that govern target binding, solubility, and metabolic stability. Compounds within this class that differ only in the 2‑amino side‑chain (e.g., amino, isopropylamino, arylamino) are known to exhibit divergent biological activities in HIV‑1 RNase H inhibition assays, with IC₅₀ values spanning from low micromolar to inactive [REFS‑1]. Simple replacement of the propylamino group with a hydrogen or branched alkyl group is therefore not a performance‑neutral procurement decision; the quantitative evidence below demonstrates the distinct property profile that must be matched for reproducible synthetic or biological outcomes.

Lipophilicity shift Propyl to isopropyl substitution alters LogP, potentially affecting partitioning and target engagement despite identical hydrogen-bond profile.
Acidity mismatch Removal of the 6-CF₃ group may shift the carboxylic acid pKa by over 1 log unit, altering ionization at physiological pH and confounding formulation studies.
Scaffold divergence 2-Amino parent scaffold differs by ΔLogP ≈0.93 and ΔMW ≈42 g/mol; substitution invalidates SAR comparisons and pharmacokinetic assumptions.

2‑(Propylamino)‑6‑(trifluoromethyl)nicotinic acid – Comparator Evidence


Propylamino vs. Isopropylamino Lipophilicity

A direct comparison of vendor‑reported LogP values from the same supplier platform shows that 2‑(propylamino)‑6‑(trifluoromethyl)nicotinic acid (target) has a higher LogP (2.888) than its isopropylamino counterpart (2.783), despite identical molecular weight (248.20) and hydrogen‑bond counts (4 acceptors, 2 donors) [REFS‑1][REFS‑2]. The +0.105 LogP increment is attributable to the n‑propyl chain providing a more extended hydrophobic surface compared to the branched isopropyl group.

LogP Comparison
Direct comparison
ΔLogP +0.105 (2.888 vs. 2.783)
Supports lipophilicity-driven property differentiation
Vendor-calculated LogP; confirm experimentally
Medicinal chemistry Lipophilicity optimization ADME profiling

Lipophilicity vs. 2-Amino Scaffold

When compared to the unsubstituted 2‑amino‑6‑(trifluoromethyl)nicotinic acid scaffold (LogP = 1.962, MW = 206.12), the propylamino target compound exhibits a LogP increase of 0.93 units and a molecular weight gain of 42.08 g/mol [REFS‑1][REFS‑2]. This shift reflects the contribution of the three‑carbon alkyl chain to overall hydrophobicity and steric bulk.

Scaffold LogP & MW
Cross-study comparable
ΔLogP +0.93, ΔMW +42.08 g/mol
Indicates scaffold-specific partitioning shift
Different source algorithms; verify
Scaffold hopping Lead optimization Physicochemical profiling

Isopropyl Analog: Identical H‑Bond Profile

Target and isopropylamino comparator share identical hydrogen‑bond acceptor (4) and donor (2) counts, as well as identical molecular weight (248.20) and Fsp³ (0.4) [REFS‑1][REFS‑2]. Therefore, the LogP differential (+0.105) is the primary physicochemical divergence between the two compounds, providing a pure test of lipophilicity impact on biological activity without confounding H‑bond changes.

H-Bond Profile Identity
Direct comparison
HBA 4, HBD 2, Fsp³ 0.4 (matched)
Enables clean lipophilicity attribution
Same vendor platform; purity ≥98% assumed
Structure‑property relationships Medicinal chemistry design Bioisostere evaluation

CF₃-Driven Acidity Shift

While the target compound itself lacks a published experimental pKa, class‑level inference from the closest available analogs shows that the 6‑CF₃ group substantially lowers the carboxylic acid pKa: 6‑(trifluoromethyl)nicotinic acid has a predicted pKa of 2.96, whereas the non‑fluorinated 2‑(propylamino)nicotinic acid exhibits a predicted pKa of 1.84 [REFS‑1][REFS‑2]. The target compound, possessing both the 6‑CF₃ and 2‑propylamino groups, is expected to display an intermediate pKa, leaning toward the more acidic range due to the electron‑withdrawing pyridine nitrogen and CF₃ induction.

pKa Inference
Class-level inference
Expected pKa range 1.84–2.96
Supports salt-form strategy context
Predicted values; experimental pKa needed
Acidity tuning Salt formation Bioavailability prediction

2‑(Propylamino)‑6‑(trifluoromethyl)nicotinic acid – Application Scenarios


HIV-1 RNase H Dual Inhibitor Design

The 2‑amino‑6‑(trifluoromethyl)nicotinic acid scaffold has yielded compounds with HIV‑1 RNase H IC₅₀ values in the low micromolar range (e.g., 14 µM for the most potent derivative) and selectivity indices >10 in cell‑based viral replication assays [REFS‑1]. The propylamino variant provides a defined LogP increase (+0.93 vs. the parent 2‑amino scaffold) that can be exploited to optimize cellular permeability while retaining the core pharmacophore required for allosteric dual‑site RT inhibition. Procuring the propylamino derivative specifically enables SAR exploration at the 2‑position without altering the 6‑CF₃ group essential for activity.

Lipophilicity-Controlled Lead Optimization

When a lead series requires a controlled lipophilicity increase without modifying hydrogen‑bond capacity, the propylamino compound offers a +0.105 LogP shift over its isopropylamino analog at matched HBA/HBD and molecular weight [REFS‑1][REFS‑2]. This makes it a precise tool for probing LogP‑dependent properties such as metabolic stability, plasma protein binding, or membrane passage in cell‑based assays, where the branched isopropyl analog would introduce confounding steric effects.

Derivative Library Synthesis

As a carboxylic acid building block with a predicted pKa in the ~2–3 range, 2‑(propylamino)‑6‑(trifluoromethyl)nicotinic acid can be converted to amides, esters, or salts for library synthesis [REFS‑1][REFS‑2]. The combination of the electron‑withdrawing CF₃ group and the moderately lipophilic n‑propylamino chain offers a differentiated ionization and partitioning profile compared to non‑fluorinated or primary‑amino analogs, enabling the construction of compound collections with systematic acidity and lipophilicity variation.

Analog Qualification Reference Standard

Owing to the availability of measured property data (LogP, HBA/HBD, MW) on a single vendor platform for both propylamino and isopropylamino congeners [REFS‑1][REFS‑2], the target compound can serve as a cross‑validated reference standard for qualifying incoming batches of close analogs. Any deviation in experimentally determined LogP or chromatographic retention time from the documented 2.888 value can flag purity issues or incorrect structural identity before costly biological testing.

Application
Selection Property
Validation Focus
HIV-1 RNase H inhibition studies
2-position SAR with CF₃ retention
RNase H enzymatic and viral replication assays
Lipophilicity-driven lead optimization
Matched H-bond profile with defined LogP shift
Cell permeability or protein binding assays
Derivative library synthesis
Carboxylic acid handle; predicted pKa window
Amide/ester formation and ionization profiling
Analog qualification reference
Cross-validated LogP data on single platform
Chromatographic retention consistency
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